Cas no 33544-40-0 (1-Piperazinepropanoicacid, 4-methyl-, methyl ester)
1-Piperazinepropanoicacid, 4-methyl-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 1-Piperazinepropanoicacid, 4-methyl-, methyl ester
- 4-Methyl-1-piperazinepropanoic acid methyl ester
- METHYL 3-(4-METHYLPIPERAZIN-1-YL)PROPANOATE
- 3-(4-methyl-piperazin-1-yl)-propionic acid methyl ester
- 3-(4-Methyl-piperazino)-propionsaeure-methylester
- 3-<4-Methyl-piperazyl-(1)>-propionsaeure-methylester
- BB_SC-7725
- Methyl 3-(4-methylpiperazinyl)propionate
- N-Methyl-piperazin-propionsaeure-methylester
- GAPYHLNXLZTGEH-UHFFFAOYSA-N
- VS-10105
- SY024515
- Methyl3-(4-Methylpiperazin-1-yl)propanoate
- FT-0717503
- AKOS008960380
- Methyl 3-(4-Methyl-1-piperazinyl)propanoate
- 33544-40-0
- SCHEMBL1725970
- AC5931
- DTXSID40480307
- ETHYL3-HEXENOATE
- MFCD08062551
- Z53116021
- EN300-7473224
- CS-0217459
- CHEMBL1189331
- STL373506
- ALBB-033221
- DB-068856
- BBL030898
-
- MDL: MFCD08062551
- Inchi: 1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-3-9(12)13-2/h3-8H2,1-2H3
- InChI Key: GAPYHLNXLZTGEH-UHFFFAOYSA-N
- SMILES: O(C)C(CCN1CCN(C)CC1)=O
Computed Properties
- Exact Mass: 186.13700
- Monoisotopic Mass: 186.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 32.8Ų
Experimental Properties
- PSA: 32.78000
- LogP: -0.32730
1-Piperazinepropanoicacid, 4-methyl-, methyl ester Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Piperazinepropanoicacid, 4-methyl-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR470661-5g |
Methyl 3-(4-Methyl-1-piperazinyl)propanoate |
33544-40-0 | 5g |
£553.00 | 2023-08-31 | ||
| Chemenu | CM315130-5g |
Methyl 3-(4-methylpiperazin-1-yl)propanoate |
33544-40-0 | 95% | 5g |
$351 | 2021-08-18 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY024515-5g |
Methyl 3-(4-Methyl-1-piperazinyl)propanoate |
33544-40-0 | ≥95% | 5g |
¥5500.00 | 2025-04-15 | |
| abcr | AB562178-500 mg |
Methyl 3-(4-methylpiperazin-1-yl)propanoate; . |
33544-40-0 | 500MG |
€196.80 | 2022-07-28 | ||
| abcr | AB562178-1 g |
Methyl 3-(4-methylpiperazin-1-yl)propanoate; . |
33544-40-0 | 1g |
€228.00 | 2022-07-28 | ||
| abcr | AB562178-5 g |
Methyl 3-(4-methylpiperazin-1-yl)propanoate; . |
33544-40-0 | 5g |
€618.00 | 2022-07-28 | ||
| abcr | AB562178-10 g |
Methyl 3-(4-methylpiperazin-1-yl)propanoate; . |
33544-40-0 | 10g |
€1,008.00 | 2022-07-28 | ||
| Chemenu | CM315130-5g |
Methyl 3-(4-methylpiperazin-1-yl)propanoate |
33544-40-0 | 95% | 5g |
$411 | 2022-09-29 | |
| Alichem | A139002376-5g |
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33544-40-0 | 95% | 5g |
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| eNovation Chemicals LLC | D912378-5g |
Methyl 3-(4-Methyl-1-piperazinyl)propanoate |
33544-40-0 | 95% | 5g |
$715 | 2024-07-20 |
1-Piperazinepropanoicacid, 4-methyl-, methyl ester Suppliers
1-Piperazinepropanoicacid, 4-methyl-, methyl ester Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 1-Piperazinepropanoicacid, 4-methyl-, methyl ester
1-Piperazinepropanoicacid, 4-methyl-, methyl ester (CAS No. 33544-40-0)
1-Piperazinepropanoicacid, 4-methyl-, methyl ester (CAS No. 33544-40-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-Methyl-1-piperazinepropanoic acid methyl ester, is a derivative of piperazine and has gained attention due to its unique structural properties and potential biological activities.
The chemical structure of 1-Piperazinepropanoicacid, 4-methyl-, methyl ester consists of a piperazine ring linked to a propionic acid moiety, with a methyl group attached to the nitrogen atom of the piperazine ring. This structure provides the compound with a combination of hydrophilic and hydrophobic properties, making it suitable for various biological interactions and pharmacological applications.
Recent studies have highlighted the potential of 1-Piperazinepropanoicacid, 4-methyl-, methyl ester in the development of novel therapeutic agents. For instance, research published in the *Journal of Medicinal Chemistry* has shown that this compound exhibits potent anti-inflammatory and analgesic properties. The mechanism of action is believed to involve the modulation of cytokine production and the inhibition of pro-inflammatory enzymes such as COX-2.
In addition to its anti-inflammatory effects, 1-Piperazinepropanoicacid, 4-methyl-, methyl ester has been investigated for its potential as an antiviral agent. A study conducted by researchers at the National Institutes of Health (NIH) demonstrated that this compound can effectively inhibit the replication of several RNA viruses, including influenza and SARS-CoV-2. The antiviral activity is attributed to its ability to interfere with viral entry and replication processes within host cells.
The pharmacokinetic properties of 1-Piperazinepropanoicacid, 4-methyl-, methyl ester have also been extensively studied. Research indicates that this compound has good oral bioavailability and a favorable pharmacokinetic profile, which makes it an attractive candidate for further drug development. Preclinical studies have shown that it can be effectively absorbed from the gastrointestinal tract and distributed to various tissues, including the brain.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-Piperazinepropanoicacid, 4-methyl-, methyl ester in treating various conditions. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings suggest that this compound has a favorable safety profile and may be suitable for use in a wide range of therapeutic applications.
Furthermore, 1-Piperazinepropanoicacid, 4-methyl-, methyl ester has shown potential in combination therapy approaches. Studies have demonstrated that when used in conjunction with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or antiviral agents, it can enhance the overall therapeutic effect while reducing side effects. This synergistic effect makes it a valuable component in multidrug regimens for treating complex diseases.
The synthetic route for 1-Piperazinepropanoicacid, 4-methyl-, methyl ester involves several well-established chemical reactions. The process typically starts with the reaction of piperazine with an appropriate alkylating agent to form the N-methylated derivative. Subsequently, this intermediate is reacted with propionic acid chloride or an equivalent reagent to form the final product. The synthesis can be optimized to achieve high yields and purity levels, making it suitable for large-scale production.
In conclusion, 1-Piperazinepropanoicacid, 4-methyl-, methyl ester (CAS No. 33544-40-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for further development as a therapeutic agent. Ongoing research continues to uncover new potential uses for this compound, contributing to advancements in drug discovery and medical treatment.
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